molecular formula C7H10O4 B3301498 2-Hexenoic acid, 2-hydroxy-4-oxo-, methyl ester, (Z)- CAS No. 91029-29-7

2-Hexenoic acid, 2-hydroxy-4-oxo-, methyl ester, (Z)-

Cat. No.: B3301498
CAS No.: 91029-29-7
M. Wt: 158.15 g/mol
InChI Key: RYJULMHWIPCFDP-XQRVVYSFSA-N
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Description

This compound is a methyl ester derivative of a hexenoic acid backbone featuring hydroxyl (-OH) and oxo (=O) groups at positions 2 and 4, respectively, with a Z stereochemical configuration. The combination of these functional groups and stereochemistry imparts unique physicochemical properties, such as polarity, hydrogen-bonding capacity, and reactivity, which differentiate it from simpler esters.

Properties

IUPAC Name

methyl (Z)-2-hydroxy-4-oxohex-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-3-5(8)4-6(9)7(10)11-2/h4,9H,3H2,1-2H3/b6-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJULMHWIPCFDP-XQRVVYSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C=C(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)/C=C(/C(=O)OC)\O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexenoic acid, 2-hydroxy-4-oxo-, methyl ester, (Z)- typically involves the esterification of 2-hexenoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The product is then purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. Continuous flow reactors and advanced separation techniques can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hexenoic acid, 2-hydroxy-4-oxo-, methyl ester, (Z)- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carboxylic acid.

    Reduction: The keto group can be reduced to form a secondary alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-Hexenoic acid, 2-hydroxy-4-oxo-, methyl ester, (Z)- can be converted to 2-hexenoic acid, 2-hydroxy-4-oxo-.

    Reduction: The reduction of the keto group yields 2-hexenoic acid, 2-hydroxy-4-hydroxy-, methyl ester, (Z)-.

    Substitution: Substitution reactions can produce various esters or amides depending on the nucleophile used.

Scientific Research Applications

2-Hexenoic acid, 2-hydroxy-4-oxo-, methyl ester, (Z)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions due to its multifunctional nature.

    Industry: Used in the production of fine chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of 2-Hexenoic acid, 2-hydroxy-4-oxo-, methyl ester, (Z)- involves its interaction with specific molecular targets. The hydroxy and keto groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Structural Analogues with Varied Chain Lengths

  • 2-Heptenoic Acid, 2-Hydroxy-6-Methyl-4-Oxo-, Methyl Ester (C₉H₁₄O₄) Structural Differences: Features a seven-carbon chain (vs. six-carbon) and a methyl group at position 4. Applications: Likely used in synthetic intermediates where bulkier substituents are required for stability or selectivity .

Simpler Esters of Hexenoic Acid

  • 2-Hexenoic Acid, Ethyl Ester (C₈H₁₄O₂) Functional Differences: Lacks hydroxyl and oxo groups. Impact: Higher volatility and lipophilicity, making it suitable for flavor and fragrance applications (e.g., fruity notes in soursop essential oils) . Applications: Widely used in food and cosmetic industries for aromatic properties .
  • (E)-2-Hexenoic Acid (C₆H₁₀O₂) Stereochemical Differences: E-configuration (vs. Z) alters spatial arrangement. Impact: Differences in biological activity due to isomer-specific interactions (e.g., enzyme binding).

Esters with Additional Functional Groups

  • (E/Z)-2-[(Benzyloxyamino)Methyl]-2-Hexenoic Acid Methyl Ester Functional Differences: Contains a benzyloxyamino substituent. Applications: Intermediate in asymmetric hydrogenation reactions for β-amino acid synthesis .
  • Methyl 2-(4-Hydroxyphenyl)-2-Oxoacetate Structural Differences: Aromatic ring replaces aliphatic chain. Impact: Conjugation with the aromatic system stabilizes the oxo group, altering electronic properties. Applications: Used in organic synthesis for phenolic compound derivatization .

Physicochemical and Functional Property Comparison

Property Target Compound 2-Hexenoic Acid, Ethyl Ester 2-Heptenoic Acid Derivative (E)-2-Hexenoic Acid
Molecular Formula C₇H₁₀O₄ C₈H₁₄O₂ C₉H₁₄O₄ C₆H₁₀O₂
Functional Groups -OH, =O, ester Ester -OH, =O, ester, methyl Carboxylic acid
Boiling Point (°C) Higher (due to H-bonding) ~170–180 ~200–210 ~215–220
Solubility Polar solvents (e.g., ethanol) Lipophilic Moderate polarity Polar (aqueous)
Key Applications Pharmaceutical intermediates Flavoring agents Specialty synthesis Antimicrobial agents

Biological Activity

2-Hexenoic acid, 2-hydroxy-4-oxo-, methyl ester, (Z)- is a multifunctional organic compound with the molecular formula C7H10O4C_7H_{10}O_4. It features a hydroxy group and a keto group, which contribute to its chemical versatility and potential biological activity. This compound is synthesized through the esterification of 2-hexenoic acid with methanol, often utilizing acid catalysts under reflux conditions to ensure complete reaction and subsequent purification via distillation or recrystallization.

Chemical Structure and Properties

PropertyDetails
IUPAC Name methyl (Z)-2-hydroxy-4-oxohex-2-enoate
CAS Number 91029-29-7
Molecular Formula C7H10O4C_7H_{10}O_4
Molecular Weight 158.16 g/mol
Physical State Liquid
Solubility Soluble in organic solvents

The biological activity of 2-Hexenoic acid, 2-hydroxy-4-oxo-, methyl ester, (Z)- is largely attributed to its ability to form hydrogen bonds through its hydroxy and keto groups. These interactions can influence enzyme activity and receptor binding, potentially modulating various biochemical pathways. The ester group can undergo hydrolysis, releasing the active acid form that may interact with biological targets .

Enzyme Interaction Studies

Research indicates that this compound may serve as a substrate or inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can interact with cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of endogenous compounds.

Case Studies

  • Insect Communication : In studies focused on bed bug behavior, certain volatile organic compounds (VOCs), including derivatives of hexenoic acids, were identified as key components in aggregation pheromones. These compounds significantly influence reproductive behaviors and social organization among insects .
  • Oxidative Stress Studies : Research has demonstrated that 2-Hexenoic acid derivatives can act as antioxidants, potentially mitigating oxidative stress in biological systems. The presence of hydroxy and keto groups enhances their ability to scavenge free radicals .
  • Antimicrobial Properties : Some studies have suggested that the compound may exhibit antimicrobial activity against various pathogens. The mechanism often involves disrupting microbial cell membranes due to the hydrophobic nature of the alkene chain combined with functional groups that can interact with lipid bilayers .

Comparative Analysis

To understand the uniqueness of 2-Hexenoic acid, 2-hydroxy-4-oxo-, methyl ester, (Z)- compared to similar compounds, a comparison table is provided below:

CompoundFunctional GroupsBiological Activity
2-Hexenoic acid, methyl ester EsterLimited biological activity
2-Hexenoic acid, 2-hydroxy-4-oxo- Hydroxy, KetoModerate enzyme interaction
Hexanoic acid, methyl ester Saturated esterMinimal biological relevance
2-Hexenoic acid, 2-hydroxy-4-oxo-, methyl ester, (Z)- Hydroxy, Keto, EsterSignificant enzyme modulation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (Z)-2-Hexenoic acid, 2-hydroxy-4-oxo-, methyl ester, and how can stereochemical purity be ensured?

  • Methodological Answer : Two primary routes are viable:

  • Route 1 : Esterification of (Z)-2-hydroxy-4-oxo-2-hexenoic acid with methanol under acid catalysis (e.g., H₂SO₄), achieving ~99% yield. Ensure anhydrous conditions to prevent hydrolysis .
  • Route 2 : Selective oxidation of precursor esters (e.g., methyl 2-hexenoate) using oxidizing agents like KMnO₄ or enzymatic systems to introduce the 4-oxo and 2-hydroxy groups. Monitor reaction progress via TLC or HPLC to avoid over-oxidation .
    • Stereochemical Control : Use chiral catalysts or enzymatic resolution to maintain (Z)-configuration. Confirm purity via ¹H-NMR (coupling constants for double bonds) or circular dichroism (CD) spectroscopy .

Q. How can gas chromatography-mass spectrometry (GC-MS) be utilized to identify and quantify this compound in complex mixtures?

  • Methodological Answer :

  • Column Selection : Use polar capillary columns (e.g., DB-WAX) for optimal separation of ester derivatives. Retention indices (RI) should be cross-referenced with literature values (e.g., RI = 1497 for structurally similar esters) .
  • Quantification : Employ internal standards (e.g., methyl salicylate) and calibrate with synthetic standards. Limit of detection (LOD) can reach 0.02–0.05 µg/mL in plant extracts or reaction mixtures .
  • Fragmentation Patterns : Key MS fragments include m/z 114 (base peak for α,β-unsaturated esters) and m/z 86 (loss of COOCH₃ group). Compare with NIST spectral libraries for validation .

Q. What analytical challenges arise in distinguishing (Z)- and (E)-isomers, and which spectroscopic methods are most effective?

  • Methodological Answer :

  • NMR Spectroscopy : ¹³C-NMR chemical shifts for carbonyl carbons differ by 2–5 ppm between isomers. NOESY can confirm spatial proximity of substituents in (Z)-isomers .
  • IR Spectroscopy : Stretching frequencies for C=O and C=C bonds vary slightly (E-isomers show higher wavenumbers due to reduced conjugation).
  • Chromatography : Reverse-phase HPLC with chiral columns (e.g., Chiralcel OD-H) resolves isomers. Retention times differ by 1–3 minutes under isocratic conditions .

Advanced Research Questions

Q. What strategies are recommended for assessing oxidative stability and degradation pathways under varying experimental conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to UV light, elevated temperatures (40–60°C), and oxidizing agents (H₂O₂). Monitor degradation via LC-MS for products like 4,5-dioxo derivatives (molecular weight shifts by +16 Da) .
  • Mechanistic Studies : Use DFT calculations to predict radical-mediated oxidation pathways. Validate with ESR spectroscopy to detect free radical intermediates .

Q. How can computational approaches predict biological activity and reactivity?

  • Methodological Answer :

  • Molecular Docking : Model interactions with enzymes (e.g., lipases or cytochrome P450) using AutoDock Vina. Focus on hydrogen bonding with the 2-hydroxy group and steric effects from the (Z)-configuration .
  • QSAR Modeling : Correlate electronic descriptors (e.g., HOMO-LUMO gaps) with experimental bioactivity data. Use Gaussian09 for geometry optimization at the B3LYP/6-31G* level .

Q. What experimental design considerations are critical for studying enzymatic interactions or metabolic fate?

  • Methodological Answer :

  • In Vitro Assays : Use liver microsomes or recombinant esterases to assess hydrolysis rates. Monitor methyl ester cleavage via LC-MS (loss of 32 Da fragment) .
  • Isotope Labeling : Synthesize ¹³C-labeled analogs (e.g., ¹³C at C-4) to track metabolic incorporation into TCA cycle intermediates via NMR metabolomics .
  • Cell Permeability : Evaluate using Caco-2 cell monolayers. The compound’s logP (~2.5) suggests moderate permeability; confirm with LC-MS quantification of apical vs. basolateral concentrations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hexenoic acid, 2-hydroxy-4-oxo-, methyl ester, (Z)-
Reactant of Route 2
2-Hexenoic acid, 2-hydroxy-4-oxo-, methyl ester, (Z)-

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